molecular formula C19H16O2 B11844046 2-(2-(Naphthalen-1-yl)ethyl)benzoic acid CAS No. 87717-11-1

2-(2-(Naphthalen-1-yl)ethyl)benzoic acid

Cat. No.: B11844046
CAS No.: 87717-11-1
M. Wt: 276.3 g/mol
InChI Key: AJDUWDPEMRVVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Naphthalen-1-yl)ethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids and derivatives It is characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Naphthalen-1-yl)ethyl)benzoic acid typically involves the reaction of 2-naphthol with ethyl bromide to form 2-(2-naphthyl)ethyl bromide. This intermediate is then subjected to a Grignard reaction with magnesium to form the corresponding Grignard reagent. The Grignard reagent is subsequently reacted with carbon dioxide to yield the desired benzoic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Naphthalen-1-yl)ethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-(Naphthalen-1-yl)ethyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Naphthalen-1-yl)ethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit tyrosine-protein phosphatase non-receptor type 1, which plays a role in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Naphthalen-1-yl)ethyl)benzoic acid: Characterized by the presence of a naphthalene ring and a benzoic acid moiety.

    2-(2-(Naphthalen-1-yl)ethyl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.

    2-(2-(Naphthalen-1-yl)ethyl)aniline: Contains an aniline group instead of a carboxylic acid.

Uniqueness

This compound is unique due to its specific combination of a naphthalene ring and a benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

87717-11-1

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

2-(2-naphthalen-1-ylethyl)benzoic acid

InChI

InChI=1S/C19H16O2/c20-19(21)18-11-4-2-7-16(18)13-12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,12-13H2,(H,20,21)

InChI Key

AJDUWDPEMRVVRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC3=CC=CC=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.